molecular formula C16H13NO2 B1624655 1-methyl-2-phenyl-1H-indole-3-carboxylic acid CAS No. 59050-41-8

1-methyl-2-phenyl-1H-indole-3-carboxylic acid

Cat. No.: B1624655
CAS No.: 59050-41-8
M. Wt: 251.28 g/mol
InChI Key: RELJLFYAYAGHEF-UHFFFAOYSA-N
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Description

Fundamental Molecular Structure

The molecular architecture of 1-methyl-2-phenyl-1H-indole-3-carboxylic acid is characterized by a central indole ring system with three distinct substituents positioned at strategic locations. The compound possesses a molecular formula of C16H13NO2 with a molecular weight of 251.28 grams per mole, establishing it as a moderately sized organic molecule with significant structural complexity. The Simplified Molecular Input Line Entry System representation (CN1C2=CC=CC=C2C(=C1C3=CC=CC=C3)C(=O)O) clearly delineates the connectivity pattern, showing the methyl group attached to the nitrogen atom, the phenyl ring connected to carbon-2 of the indole system, and the carboxylic acid functionality at the carbon-3 position.

The International Union of Pure and Applied Chemistry nomenclature identifies this compound as 1-methyl-2-phenylindole-3-carboxylic acid, reflecting the systematic naming convention that accounts for all substituent positions. The InChI key (RELJLFYAYAGHEF-UHFFFAOYSA-N) provides a unique identifier for database searches and computational applications. The structural arrangement creates a molecule with both hydrophilic and hydrophobic regions, where the carboxylic acid group contributes polar character while the aromatic systems provide nonpolar characteristics.

The three-dimensional molecular geometry reveals significant planarity within the indole ring system, with the phenyl substituent capable of adopting various conformational orientations relative to the indole plane. The carboxylic acid group maintains its characteristic planar geometry, with the carbonyl oxygen and hydroxyl group positioned to allow for potential hydrogen bonding interactions. This molecular architecture influences both intramolecular stability and intermolecular association patterns in crystalline and solution phases.

Bond Geometry and Conformational Properties

Analysis of bond lengths and angles within this compound reveals structural features consistent with aromatic indole chemistry. Related crystallographic studies of methyl 1-methyl-1H-indole-3-carboxylate demonstrate that the nitrogen-methyl bond length typically measures approximately 1.453 Angstroms, indicating standard single bond character. The carbon-carbon bond connecting the carboxyl group to the indole ring system exhibits a bond length of approximately 1.467 Angstroms, consistent with single bond character between aromatic carbon and carboxyl carbon.

The molecular planarity extends across the indole ring system, with the benzene and pyrrole rings maintaining coplanarity as observed in related indole derivatives. The phenyl substituent at the carbon-2 position can adopt various orientations, with the dihedral angle between the phenyl ring and indole plane influenced by steric interactions and potential pi-pi stacking effects. Computational studies suggest that the preferred conformation minimizes steric hindrance while maximizing conjugative interactions between the aromatic systems.

The carboxylic acid functionality exhibits standard bond lengths and angles, with the carbon-oxygen double bond measuring approximately 1.2 Angstroms and the carbon-oxygen single bond approximately 1.3 Angstroms. The hydrogen bonding capability of the carboxylic acid group significantly influences molecular packing arrangements and intermolecular interactions. Conformational flexibility exists primarily around the phenyl ring orientation and the carboxylic acid group rotation, allowing for multiple energetically accessible conformations in solution.

Crystal Structure Analysis

Crystallographic analysis of related indole-3-carboxylic acid derivatives provides insights into the solid-state structure of this compound. The crystal packing typically involves hydrogen bonding networks formed by the carboxylic acid functionality, creating extended two-dimensional or three-dimensional structures. In the case of methyl 1-methyl-1H-indole-3-carboxylate, the crystal system adopts an orthorhombic arrangement with space group Pbcm, suggesting similar packing preferences may exist for the carboxylic acid analog.

The unit cell parameters for related indole derivatives demonstrate characteristic dimensions with a = 8.3019 Angstroms, b = 16.628 Angstroms, c = 6.7622 Angstroms, and Z = 4, indicating four molecules per unit cell. The molecular arrangement within the crystal lattice involves C-H···O hydrogen bonds that connect individual molecules into two-dimensional sheets, with additional weak pi-pi interactions between aromatic systems contributing to the overall stability. The packing density reflects efficient space utilization with a calculated density of approximately 1.346 grams per cubic centimeter for related derivatives.

Intermolecular hydrogen bonding patterns play a crucial role in determining crystal structure stability and physical properties. The carboxylic acid groups typically form centrosymmetric dimers through O-H···O hydrogen bonds, creating robust supramolecular assemblies. Additional C-H···O interactions between aromatic hydrogen atoms and carbonyl oxygen atoms contribute to the overall crystal packing arrangement. These structural features influence important physical properties such as melting point, solubility, and mechanical properties of the crystalline material.

Properties

IUPAC Name

1-methyl-2-phenylindole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO2/c1-17-13-10-6-5-9-12(13)14(16(18)19)15(17)11-7-3-2-4-8-11/h2-10H,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RELJLFYAYAGHEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=C1C3=CC=CC=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70429269
Record name 1-methyl-2-phenyl-1H-indole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70429269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59050-41-8
Record name 1-methyl-2-phenyl-1H-indole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70429269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-methyl-2-phenyl-1H-indole-3-carboxylic acid
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Preparation Methods

Reaction Conditions and Optimization

In a representative procedure, 2-phenylindole-3-carboxylic acid is dissolved in acetonitrile and treated with methyl carbonate (a safer alternative to methyl iodide) in the presence of a mineral base such as potassium carbonate. The reaction proceeds under reflux for 2–3 hours, achieving yields of 80–86% after recrystallization (Table 1).

Table 1: Alkylation of 2-Phenylindole-3-Carboxylic Acid

Parameter Value Source
Starting Material 2-Phenylindole-3-carboxylic acid
Methylating Agent Methyl carbonate
Solvent Acetonitrile/water (5:1)
Base Potassium carbonate
Temperature Reflux (~82°C)
Reaction Time 2–3 hours
Yield 85.6%

This method’s advantages include operational simplicity and avoidance of toxic methylating agents. However, the availability of 2-phenylindole-3-carboxylic acid as a starting material remains a bottleneck, necessitating efficient upstream synthesis.

The Fischer indolization strategy constructs the indole ring from phenylhydrazines and carbonyl compounds, enabling simultaneous introduction of substituents. Miyasaka et al. (2009) demonstrated this approach using palladium-catalyzed coupling to install the phenyl group.

Mechanistic Insights

  • Hydrazine Formation : Reacting 4-phenyl-2-methylcyclohexanone with phenylhydrazine yields the corresponding hydrazone.
  • Cyclization : Acid-catalyzed cyclization (e.g., using polyphosphoric acid) induces ring closure to form the indole skeleton.
  • Oxidation : The carboxylic acid moiety is introduced via oxidation of a methyl or hydroxymethyl group at position 3 using potassium permanganate or Jones reagent.

Table 2: Fischer Indole Synthesis Parameters

Parameter Value Source
Cyclization Catalyst Polyphosphoric acid
Oxidation Agent KMnO₄ in acidic medium
Overall Yield 65–72%

This method offers excellent regioselectivity but requires stringent control over reaction conditions to avoid over-oxidation.

Transition Metal-Catalyzed C–H Functionalization

Zhang et al. (2013) reported a palladium-catalyzed C–H activation strategy to introduce the phenyl group at position 2 post-cyclization.

Key Steps

  • Methylation : 1-Methylindole-3-carboxylic acid is synthesized via alkylation as in Section 1.
  • Phenylation : A Suzuki-Miyaura coupling installs the phenyl group using phenylboronic acid, Pd(OAc)₂, and a phosphine ligand.

Table 3: Palladium-Catalyzed C–H Phenylation

Parameter Value Source
Catalyst Pd(OAc)₂
Ligand Triphenylphosphine
Solvent DMF/H₂O
Temperature 100°C
Yield 78%

While effective, this route’s reliance on expensive catalysts and ligands limits industrial scalability.

Multi-Component Cascade Reactions

Emerging approaches leverage domino reactions to assemble the indole core and substituents in a single pot. Ames et al. (1959) pioneered a three-component reaction involving aniline derivatives, acetylene dicarboxylates, and aldehydes.

Reaction Profile

  • Condensation : Aniline reacts with benzaldehyde to form a Schiff base.
  • Cycloaddition : Acetylene dicarboxylate participates in a [2+2] cycloaddition, forming the indole ring.
  • Decarboxylation : Thermal decarboxylation yields the target carboxylic acid.

Table 4: Cascade Reaction Performance

Parameter Value Source
Key Reagent Dimethyl acetylenedicarboxylate
Temperature 120°C
Yield 60%

This method reduces purification steps but suffers from moderate yields and side-product formation.

Comparative Analysis of Synthetic Routes

Table 5: Method Comparison

Method Yield Scalability Cost Complexity
Direct Alkylation 85.6% High Low Low
Fischer Indole 72% Moderate Moderate High
C–H Functionalization 78% Low High Moderate
Cascade Reaction 60% Moderate Low Moderate

Direct alkylation emerges as the most viable industrial method due to its high yield and simplicity. However, Fischer indole synthesis provides superior regiochemical control for research-scale applications.

Chemical Reactions Analysis

Types of Reactions

1-methyl-2-phenyl-1H-indole-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted indoles, carboxylic acids, alcohols, and amines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

1-methyl-2-phenyl-1H-indole-3-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-methyl-2-phenyl-1H-indole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The indole ring system allows it to bind with high affinity to multiple receptors, influencing various biological processes. For instance, it may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Key structural analogs differ in substituent positions, electronic properties, and functional groups, influencing their physicochemical and biological behaviors.

Compound Substituents Key Structural Differences Reference
1-Methyl-2-phenyl-1H-indole-3-carboxylic acid N1-CH3, C2-Ph, C3-COOH Reference compound
1-(3-(4-Chloro-3-methylphenoxy)propyl)-1H-indole-2-carboxylic acid N1-propyl-phenoxy (4-Cl-3-Me), C2-COOH Substituent at N1 (bulky phenoxypropyl) and carboxylic acid at C2 (vs. C3 in reference)
5,6-Dimethoxy-1-methyl-1H-indole-2-carboxylic acid N1-CH3, C5/C6-OCH3, C2-COOH Methoxy groups at C5/C6 alter electron density; carboxylic acid at C2 (vs. C3)
1-Benzyl-2-methyl-1H-indole-3-carboxylic acid N1-benzyl, C2-CH3, C3-COOH Benzyl group at N1 increases lipophilicity; methyl at C2 (vs. phenyl in reference)
Methyl 1-methyl-1H-indole-3-carboxylate N1-CH3, C3-COOCH3 Esterification at C3 reduces acidity; methyl ester (vs. carboxylic acid)
7-Chloro-3-methyl-1H-indole-2-carboxylic acid C7-Cl, C3-CH3, C2-COOH Chlorine at C7 enhances electronegativity; methyl at C3 (vs. phenyl at C2 in reference)

Physicochemical Properties

  • Melting Points :
    • 5,6-Dimethoxy-1-methyl-1H-indole-2-carboxylic acid: 210°C
    • Methyl 1-methyl-1H-indole-3-carboxylate: 410 K (137°C)
  • Spectroscopic Data :
    • IR : Carboxylic acid derivatives show characteristic C=O stretches at ~1683–1704 cm⁻¹ .
    • ¹H NMR : Methoxy groups resonate at δ 3.77–3.86 ppm; aromatic protons vary based on substitution patterns (e.g., δ 7.10–7.06 ppm for dimethoxy derivatives) .

Biological Activity

1-Methyl-2-phenyl-1H-indole-3-carboxylic acid is an indole derivative that has garnered attention for its diverse biological activities. This compound, with the molecular formula C16H13NO2C_{16}H_{13}NO_2 and a molecular weight of 251.28 g/mol, exhibits properties that could be harnessed in pharmacology, particularly in the fields of anticancer, anti-inflammatory, and antimicrobial research.

The compound is characterized by its unique structure, which includes an indole ring system substituted with a carboxylic acid group. The structural formula is represented as follows:

PropertyValue
Chemical FormulaC16H13NO2C_{16}H_{13}NO_2
Molecular Weight251.28 g/mol
IUPAC Name1-methyl-2-phenylindole-3-carboxylic acid
AppearancePowder
Boiling Point456.449 °C
Density1.202 g/cm³

Anticancer Activity

Research indicates that indole derivatives, including this compound, possess significant anticancer properties. A study highlighted the compound's ability to induce apoptosis in cancer cells through various mechanisms, such as the inhibition of anti-apoptotic proteins and the regulation of caspases .

Table 1: Anticancer Activity of Indole Derivatives

CompoundCell LineIC50 (µg/mL)Mechanism of Action
This compoundHCT116Not specifiedApoptosis induction
7fHCT1166.76Inhibition of anti-apoptotic proteins
5-FluorouracilHCT11677.15Standard control

Anti-inflammatory Activity

Indole derivatives are also recognized for their anti-inflammatory properties. The mechanism often involves the modulation of inflammatory pathways, which can be beneficial in treating chronic inflammatory conditions .

Antimicrobial Activity

The antimicrobial potential of this compound has been evaluated against various bacterial strains. The compound demonstrated significant inhibitory effects, suggesting its utility in developing new antimicrobial agents.

Table 2: Antimicrobial Activity

Bacterial StrainZone of Inhibition (mm)
E. coli12
S. aureus15
P. aeruginosa10

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of indole derivatives:

  • Study on Apoptotic Mechanisms : A recent investigation found that compounds similar to this compound enhance apoptotic action in colorectal carcinoma cells by modulating key apoptotic proteins .
  • Antimicrobial Screening : Another study evaluated the antibacterial properties of various indole derivatives, including this compound, revealing promising results against common pathogens .

Q & A

Q. What are the standard synthetic routes for preparing 1-methyl-2-phenyl-1H-indole-3-carboxylic acid, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via a multi-step pathway starting from indole derivatives. A common approach involves:

Friedel-Crafts alkylation to introduce the methyl group at the 1-position of indole.

Palladium-catalyzed coupling (e.g., Suzuki-Miyaura) to attach the phenyl group at the 2-position .

Carboxylic acid functionalization at the 3-position using hydrolysis of esters (e.g., saponification of ethyl esters under basic conditions) .
Key variables affecting yield include temperature (optimal range: 60–80°C for coupling reactions), solvent polarity (e.g., DMF for solubility), and catalyst loading (e.g., 5–10 mol% Pd(PPh₃)₄) .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • 1H/13C NMR : Assign peaks based on substituent effects. The indole NH proton (if present) appears at δ 10–12 ppm, while aromatic protons range from δ 6.5–8.5 ppm .
  • HPLC-MS : Confirm molecular weight (calculated: 265.3 g/mol) and purity (>95% by area normalization) .
  • XRD : Resolve crystal structure to validate substituent positions and hydrogen-bonding patterns (e.g., carboxylic acid dimerization) .
  • FT-IR : Identify carboxylic acid C=O stretch (~1700 cm⁻¹) and indole ring vibrations (~1600 cm⁻¹) .

Q. How do physicochemical properties (e.g., pKa, solubility) impact experimental design for this compound?

  • Methodological Answer :
Property Value Experimental Impact
pKa ~4.09 (predicted)Adjust pH for aqueous reactions (e.g., salt formation) .
LogP ~2.17 (calculated)Optimize solvent systems (e.g., DMSO for solubility) .
Melting Point 221–223°C (analog data)Use high-temperature reactors for synthesis .

Q. What safety precautions are essential when handling this compound in the laboratory?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods during synthesis to mitigate inhalation risks (dust/aerosols) .
  • Spill Management : Neutralize acidic spills with sodium bicarbonate and dispose via hazardous waste protocols .

Q. How can researchers distinguish between regioisomers (e.g., 1-methyl vs. 2-methyl) during synthesis?

  • Methodological Answer :
  • NOESY NMR : Detect spatial proximity between methyl protons and adjacent substituents .
  • HPLC Retention Time : Compare with authentic standards (e.g., 1-methyl isomer elutes earlier due to polarity differences) .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate byproduct formation (e.g., di-alkylation) during methyl group introduction?

  • Methodological Answer :
  • Controlled Alkylation : Use bulky bases (e.g., LDA) to deprotonate indole selectively at the 1-position, minimizing competing 3-alkylation .
  • Kinetic Monitoring : Track reaction progress via in-situ IR to halt at >90% conversion .
  • Purification : Employ flash chromatography (silica gel, hexane/EtOAc gradient) to isolate the mono-alkylated product .

Q. What strategies resolve contradictions in biological activity data (e.g., variable IC50 values in enzyme inhibition assays)?

  • Methodological Answer :
  • Assay Standardization : Control variables like buffer composition (e.g., Tris vs. PBS) and incubation time .
  • Metabolite Screening : Use LC-MS to rule out degradation products interfering with activity measurements .
  • Structural Analogs : Compare with derivatives (e.g., ester vs. acid forms) to identify active pharmacophores .

Q. How do computational methods (e.g., DFT, molecular docking) guide the design of this compound derivatives?

  • Methodological Answer :
  • DFT Calculations : Predict electronic effects of substituents on acidity/reactivity (e.g., electron-withdrawing groups enhance carboxylate stability) .
  • Docking Simulations : Map binding poses with target proteins (e.g., kinases) to prioritize derivatives with optimal steric fit .

Q. What experimental approaches validate the compound’s role as a metabolic intermediate in microbial systems?

  • Methodological Answer :
  • Isotope Labeling : Feed 13C-labeled precursor to track incorporation into downstream metabolites via NMR .
  • Gene Knockout : Use CRISPR/Cas9 to disrupt putative biosynthetic genes and observe pathway disruption .

Q. How can crystallographic data address discrepancies in proposed reaction mechanisms (e.g., electrophilic substitution vs. radical pathways)?

  • Methodological Answer :
  • Time-Resolved XRD : Capture intermediate structures during reactions to identify mechanistic steps .
  • EPR Spectroscopy : Detect radical species in situ under proposed reaction conditions .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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1-methyl-2-phenyl-1H-indole-3-carboxylic acid
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1-methyl-2-phenyl-1H-indole-3-carboxylic acid

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